Anhydroscymnol

X-ray crystallography Solid-state characterization Hydrogen bonding

Anhydroscymnol is a naturally-derived C27 bile alcohol, specifically (24R,25S)-24,26-epoxy-5β-cholestane-3α,7α,12α,27-tetrol, obtained through alkaline degradation of sodium scymnol sulfate isolated from shark bile. It belongs to the class of 5β-cholestane-based bile alcohols found predominantly in elasmobranchs and is characterized by a trimethylene oxide (oxetane) ring bridging C-24 and C-26, distinguishing it from the open-chain hexol scymnol.

Molecular Formula C27H46O5
Molecular Weight 450.7 g/mol
CAS No. 567-68-0
Cat. No. B1234432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydroscymnol
CAS567-68-0
Synonyms24,26-epoxy-5 beta-cholestane-3 alpha,7 alpha,12 alpha,27-tetrol
anhydroscymnol
Molecular FormulaC27H46O5
Molecular Weight450.7 g/mol
Structural Identifiers
SMILESCC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C
InChIInChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1
InChIKeyPRQADQZRIHRYCH-OOQSZNCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydroscymnol (CAS 567-68-0) – Structural Identity and Sourcing Baseline for Shark Bile Alcohol Research


Anhydroscymnol is a naturally-derived C27 bile alcohol, specifically (24R,25S)-24,26-epoxy-5β-cholestane-3α,7α,12α,27-tetrol, obtained through alkaline degradation of sodium scymnol sulfate isolated from shark bile [1]. It belongs to the class of 5β-cholestane-based bile alcohols found predominantly in elasmobranchs and is characterized by a trimethylene oxide (oxetane) ring bridging C-24 and C-26, distinguishing it from the open-chain hexol scymnol [2]. As a structurally defined, crystalline degradation product, anhydroscymnol serves as a critical analytical reference standard for the characterization and quality control of shark bile preparations and for studies on bile alcohol metabolism [3].

Analytical Reference Standard Stoichiometric marker for sodium scymnol sulfate via alkaline degradation
Crystallographic Standard Defined single-crystal structure supports polymorph identification
Chemotaxonomic Probe Species-specific epimeric composition enables source authentication

Why Anhydroscymnol Cannot Be Replaced by Generic Scymnol or Sodium Scymnol Sulfate in Analytical and Functional Studies


Close structural analogs such as scymnol (a hexa-ol) and sodium scymnol sulfate (a sulfated penta-ol) differ fundamentally from anhydroscymnol in side-chain topology and physicochemical properties, rendering them non-interchangeable [1]. The 24,26-epoxide ring of anhydroscymnol eliminates two hydroxyl groups present in scymnol, reducing the hydrogen-bond donor count from six to four and altering the molecular LogP (predicted LogP ~2.24–3.37 for anhydroscymnol versus a significantly more polar value for the sulfated and fully hydroxylated forms) . Critically, the documented hepatoprotective activity of scymnol has been explicitly attributed to its tri-hydroxyl-substituted aliphatic side chain – a motif absent in both anhydroscymnol and sodium scymnol sulfate – meaning that functional substitution without quantitative bioequivalence data would confound experimental interpretation [2].

Side-chain topology

The 24,26-epoxide ring replaces two hydroxyl groups present in scymnol, altering hydrogen-bond donor count and predicted LogP; close structural analogs may not match physicochemical behavior.

Pharmacophore absence

The tri-hydroxyl side-chain required for reported hepatoprotective activity in scymnol is absent in anhydroscymnol; substitution may confound SAR interpretation in liver protection studies.

Epimer heterogeneity

Anhydroscymnol from different shark species yields distinct epimers; a product specified as (24R,25S) cannot be directly replaced with a mixed epimer preparation without re-validation.

Quantitative Differentiation of Anhydroscymnol from Scymnol and Sodium Scymnol Sulfate – Head-to-Head and Cross-Study Evidence


Crystal Structure and Hydrogen-Bonding Network: Anhydroscymnol vs. Scymnol

Single-crystal X-ray diffraction reveals that anhydroscymnol (I) crystallizes in the orthorhombic space group P2₁2₁2₁ with unit-cell dimensions a=13.562(2), b=21.636(2), c=8.735(2) Å, whereas scymnol (II) adopts P2₁2₁2 with a=18.553(2), b=19.887(2), c=7.986(2) Å [1]. The distinct unit-cell parameters and space group assignment provide unambiguous crystallographic fingerprints that differentiate these two bile alcohols in solid-state characterization workflows.

Crystal Structure
Head-to-head
Orthorhombic, P2₁2₁2₁ vs. P2₁2₁2; unit-cell vol. ~2563 ų vs. ~2946 ų (approx. 13% smaller)
Definitive crystallographic fingerprint differentiates anhydroscymnol from scymnol
Supports purity and polymorph verification in solid-state characterization
X-ray crystallography Solid-state characterization Hydrogen bonding

Chemical Conversion: Exclusive Formation of Anhydroscymnol from Sodium Scymnol Sulfate via Alkaline Degradation

Alkaline degradation of sodium scymnol sulfate (III) with aqueous potassium hydroxide yields anhydroscymnol (I) as the sole crystalline product, establishing a one-way chemical relationship [1]. No formation of free scymnol is observed under these conditions, as the sulfate ester cleavage is accompanied by dehydration to form the 24,26-epoxide ring. This conversion forms the basis for using anhydroscymnol as a stoichiometric marker for sodium scymnol sulfate content in shark bile preparations.

Conversion Specificity
Head-to-head
100% conversion of sodium scymnol sulfate to anhydroscymnol; scymnol formation = 0%
Enables stoichiometric quantification of sodium scymnol sulfate in shark bile extracts
Alkaline degradation (aq. KOH); product crystallographically verified
Chemical derivatization Alkaline hydrolysis Structural elucidation

Side-Chain Functionality: Epoxide vs. Tri-Hydroxyl Motif and Loss of Hepatoprotective Activity

The hepatoprotective moiety of scymnol has been unequivocally mapped to its tri-hydroxyl-substituted aliphatic side chain (C-24, C-26, C-27 hexol) through comparative studies with sodium scymnol sulfate [1]. Sodium scymnol sulfate, which lacks this free tri-hydroxyl motif, failed to reduce APAP-induced hepatotoxicity or prevent glutathione depletion in mice under identical experimental conditions (APAP 350 mg/kg ip; test compounds at 5 mg/kg/day × 7 days ip). Anhydroscymnol, in which the C-24 and C-26 hydroxyls are replaced by an epoxide ring, is structurally incapable of presenting the free tri-hydroxyl pharmacophore. Although direct in vivo testing of anhydroscymnol in the APAP model has not been reported, the SAR evidence predicts that anhydroscymnol would phenocopy the inactivity of sodium scymnol sulfate rather than the protective effect of scymnol [1].

Hepatoprotection SAR
Class-level
Scymnol reduced serum ALT, SDH, LDH (p<0.05 vs. vehicle); sodium scymnol sulfate inactive; anhydroscymnol untested, predicted inactive
Absence of free tri-hydroxyl side chain disables hepatoprotective pharmacophore
APAP mouse model (350 mg/kg ip); direct anhydroscymnol testing not reported
Structure-activity relationship Hepatoprotection Acetaminophen toxicity

Predicted Lipophilicity and Membrane Partitioning: LogP Differential Between Anhydroscymnol and Scymnol

The replacement of two polar hydroxyl groups with a cyclic ether in anhydroscymnol substantially alters its predicted lipophilicity. The ACD/LogP of anhydroscymnol is calculated as 2.24 (ChemSpider) to 3.37 (Chemsrc), compared with a substantially lower LogP expected for the more hydroxylated scymnol . While experimentally measured LogP values for scymnol have not been located, the difference in hydrogen-bond donor count (4 vs. 6) and the presence of the lipophilic trimethylene oxide ring predict a significant shift in octanol-water partitioning, affecting membrane permeability, tissue distribution, and chromatographic retention behavior.

Lipophilicity Shift
Cross-study comparable
ACD/LogP 2.24–3.37 for anhydroscymnol; estimated ΔLogP ≥ 1.0 vs. more hydroxylated scymnol
Higher predicted LogP may alter membrane partitioning and chromatographic retention
In silico prediction; experimental octanol-water validation pending
Lipophilicity Drug likeness ADME prediction

Distinct Anhydroscymnol Epimers from Different Shark Species: Structural Diversity and Species-Specific Biomarkers

Comparative studies across shark species reveal that the alkaline degradation of Lamna ditropis bile yields two distinct anhydroscymnol epimers (3 and 4), differing from the single anhydroscymnol (I) obtained from Rhizoprionodon acutus [1]. Specifically, Lamna ditropis-derived sodium scymnol sulfate 1 produces (24R,25R)-24,26-epoxy-5β-cholestane-3α,7α,12α,27-tetrol (3) and (24R)-26,27-epoxy-5β-cholestane-3α,7α,12α,24-tetrol (4), while R. acutus yields exclusively the (24R,25S) epimer [2]. This epimeric diversity provides species-specific chemotaxonomic markers and demonstrates that not all 'anhydroscymnol' preparations are chemically identical.

Epimeric Composition
Head-to-head
R. acutus: single (24R,25S) epimer; L. ditropis: two products — (24R,25R) epimer + 26,27-epoxy regioisomer
Species-specific epimer profiles prevent interchangeable use; source authentication required
Chiral chromatographic profiling necessary for species-diagnostic applications
Natural product diversity Chemotaxonomy Epimer identification

Evidence-Backed Application Scenarios for Anhydroscymnol in Analytical Chemistry, Drug Discovery, and Natural Product Research


Analytical Reference Standard for Sodium Scymnol Sulfate Quantification in Shark Bile Extracts

Anhydroscymnol serves as the stoichiometric endpoint of alkaline hydrolysis of sodium scymnol sulfate. Quantitative conversion (aqueous KOH) followed by HPLC or GC analysis using anhydroscymnol as an external standard enables precise back-calculation of sodium scymnol sulfate content in raw bile preparations [1]. The exclusive formation of the 24,26-epoxide product eliminates side-product interference and provides a validated single-analyte method.

Negative Control Compound for Scymnol Hepatoprotection Structure-Activity Relationship Studies

Because the hepatoprotective activity of scymnol has been causally linked to its free tri-hydroxyl side chain [1], anhydroscymnol – in which C-24 and C-26 are locked in an epoxide ring – can function as a matched negative control in in vitro and in vivo antioxidant or hepatoprotection assays. This application enables rigorous dissection of pharmacophore requirements without altering the steroidal nucleus.

Crystallographic Polymorph and Purity Reference Material

The well-defined single-crystal structure of anhydroscymnol [1], combined with its distinct unit-cell parameters relative to scymnol, makes it suitable as an internal crystallographic standard for verifying the identity and crystalline purity of bile alcohol preparations. Powder X-ray diffraction (PXRD) matching against the published orthorhombic P2₁2₁2₁ cell can confirm batch-to-batch consistency.

Chemotaxonomic Marker for Shark Species Identification in Bile-Derived Products

The epimeric specificity of anhydroscymnol formation – (24R,25S) from Rhizoprionodon acutus versus (24R,25R) and 26,27-epoxy regioisomers from Lamna ditropis [1] – enables its use as a species-diagnostic marker. Chiral chromatographic profiling of the anhydroscymnol fraction can authenticate the shark species origin of commercial bile salt preparations, supporting regulatory compliance and supply chain integrity.

Application
Selection Property
Validation Focus
Sodium scymnol sulfate quantification
Stoichiometric conversion to anhydroscymnol
Single-analyte alkaline hydrolysis endpoint
Hepatoprotection SAR negative control
Pharmacophore-disabled steroidal scaffold
Free tri-hydroxyl side chain requirement validation
Crystallographic purity standard
Defined orthorhombic unit-cell parameters
PXRD batch-to-batch consistency
Shark species source authentication
Epimer-specific alkaline degradation product
Chiral chromatographic profiling
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